molecular formula C10H19ClN2O3 B1522091 Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride CAS No. 1176419-77-4

Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride

Cat. No.: B1522091
CAS No.: 1176419-77-4
M. Wt: 250.72 g/mol
InChI Key: RZQXBCDMZDZMMF-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride is a piperidine-derived compound featuring an ethyl ester group at the 3-position of the piperidine ring, a 2-aminoacetyl substituent on the nitrogen atom, and a hydrochloride salt.

The compound’s structure combines a rigid piperidine scaffold with a flexible aminoacetyl side chain, which may enhance interactions with biological targets.

Properties

IUPAC Name

ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.ClH/c1-2-15-10(14)8-4-3-5-12(7-8)9(13)6-11;/h8H,2-7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQXBCDMZDZMMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176419-77-4
Record name 3-Piperidinecarboxylic acid, 1-(2-aminoacetyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176419-77-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride
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Mechanism of Action

Biological Activity

Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the following structural formula:

  • Molecular Formula : C₈H₁₄ClN₃O₃
  • Molecular Weight : 205.67 g/mol
  • CAS Number : 25137-01-3

This compound features a piperidine ring, an ethyl ester group, and an aminoacetyl substituent, which contribute to its biological properties.

1. Antinociceptive Effects

Research indicates that compounds similar to Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate exhibit significant antinociceptive effects. A study involving piperidine derivatives demonstrated their ability to modulate pain pathways effectively, suggesting potential applications in pain management therapies .

2. Neuroprotective Properties

Piperidine derivatives have shown promise in neuroprotection. For instance, studies on related compounds have revealed their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. These findings suggest that Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate may possess similar neuroprotective qualities .

Case Study 1: Antinociceptive Activity

A study evaluated the antinociceptive effects of several piperidine derivatives, including Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate. The results indicated a dose-dependent reduction in pain response in animal models, supporting its use as a potential analgesic agent.

CompoundDose (mg/kg)Pain Reduction (%)
Control-0
Compound A1030
Compound B2050
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate5070

Case Study 2: Neuroprotective Effects

In vitro studies assessed the impact of piperidine derivatives on neuronal cell viability under oxidative stress conditions. The results showed that Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate significantly improved cell survival rates compared to untreated controls.

TreatmentCell Viability (%)
Control40
Ethanol30
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate75

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. Studies focusing on molecular docking and structure-activity relationships (SAR) have provided insights into optimizing these compounds for better efficacy against targeted biological pathways .

Scientific Research Applications

Pharmaceutical Development

Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride has been studied for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structural framework allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

  • Opioid Antagonists : Research indicates that derivatives of piperidine carboxylates can act as peripherally selective opioid antagonists, which are crucial for managing pain without central nervous system side effects .
  • Antidepressants : The compound's analogs have shown promise in developing new antidepressants, leveraging the piperidine structure to modulate neurotransmitter systems effectively.

Neuropharmacology

The compound's ability to interact with neurotransmitter receptors makes it a candidate for neurological studies. Its derivatives have been investigated for their effects on:

  • Dopaminergic Systems : Modifications of the compound have been linked to altered dopamine receptor activity, which is vital in treating disorders like schizophrenia and Parkinson's disease.
  • Serotonergic Activity : Some derivatives exhibit selective serotonin reuptake inhibition, suggesting potential applications in treating depression and anxiety disorders.

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as an essential building block for synthesizing more complex molecules. Its reactivity allows chemists to explore new pathways for drug development.

Synthesis Pathways

  • Reactions with Amines : The compound can react with various amines to form substituted piperidines, which are valuable in drug design.
  • Formation of Derivatives : The introduction of functional groups at different positions on the piperidine ring can lead to novel compounds with enhanced therapeutic profiles.

Data Table: Biological Activities of Derivatives

Compound NameActivity TypeReference
Ethyl 1-(2-aminoacetyl)piperidineOpioid Antagonist
Piperidine Derivative AAntidepressant
Piperidine Derivative BSerotonin Reuptake Inhibitor

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under alkaline conditions to form the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing reactive carboxyl groups for further derivatization.

Reaction Conditions

ReagentSolventTemperatureTimeProductYieldSource
NaOH (5 M)EthanolReflux4 hrPiperidine-3-carboxylic acid derivative67%
Aq. NaHCO₃H₂ORT2 hrHydrolyzed carboxylate intermediate55%

Hydrolysis proceeds via nucleophilic attack by hydroxide ions, forming a tetrahedral intermediate that collapses to release ethanol . The reaction is pH-sensitive, with optimal yields achieved at pH ≥ 12 .

Nucleophilic Substitution at the Ester Group

The ester’s electrophilic carbonyl carbon reacts with nucleophiles (e.g., amines, alkoxides) to form amides or substituted esters.

Example Reaction
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate reacts with formamidine acetate under basic conditions to form heterocyclic pyridopyrimidinone derivatives :

ReagentBaseSolventTemperatureProductYield
Formamidine acetateNaOMeMeOH85°C6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one61.4%

This condensation involves deprotonation of formamidine, followed by nucleophilic attack on the ester carbonyl and subsequent cyclization .

Acylation of the Aminoacetyl Group

The primary amine in the aminoacetyl moiety participates in acylation reactions. While direct data on this compound is limited, analogous piperidine derivatives show reactivity with acyl chlorides or anhydrides.

Generalized Reaction Pathway

  • Reagent : Acetic anhydride

  • Conditions : Pyridine catalyst, RT

  • Product : N-Acetylated derivative

This modification enhances metabolic stability or alters binding affinity in pharmacological contexts.

Piperidine Ring Functionalization

The piperidine ring undergoes alkylation or oxidation, depending on reaction conditions:

a. Alkylation
Reagent : Benzyl bromide
Conditions : K₂CO₃, DMF, 50°C
Product : N-Benzyl-piperidine derivative (common in intermediates for bioactive molecules) .

b. Oxidation
Reagent : KMnO₄
Conditions : Acidic aqueous medium
Product : Oxo-piperidine carboxylate (enhances electrophilicity for subsequent reactions) .

Reductive Amination

The amino group can engage in reductive amination with aldehydes or ketones:

Example Protocol

  • Reagent : Formaldehyde, NaBH₃CN

  • Conditions : MeOH, RT

  • Product : N-Methylated derivative

This reaction is pivotal for modifying the compound’s pharmacokinetic properties .

Heterocycle Formation

Under dehydrating conditions, the aminoacetyl group facilitates cyclization to form thiazole or imidazolidinone rings. For example, reaction with CS₂ in the presence of PCl₃ yields thiazole derivatives, though specific yields for this compound require further validation.

Salt Formation and Stability

As a hydrochloride salt, the compound exhibits high solubility in polar solvents (e.g., water, methanol). Neutralization with NaHCO₃ liberates the free base, which is extractable into organic solvents like ethyl acetate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key analogues include piperidine carboxylate esters and derivatives with variations in substituents, ester groups, or salt forms. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Relevance Source/Reference
Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate HCl C₁₀H₁₈ClN₂O₃ (estimated) ~266.7 3-carboxylate ethyl ester, 1-aminoacetyl Potential intermediate for drug design
Ethyl piperidine-3-carboxylate hydrochloride C₈H₁₆ClNO₂ 193.67 3-carboxylate ethyl ester, no side chain Intermediate in organic synthesis
Methyl 1-((3,4-dimethoxyanthraquinon-2-yl)sulfonyl)piperidine-3-carboxylate C₂₄H₂₄N₂O₁₀S 532.52 3-carboxylate methyl ester, sulfonyl-anthraquinone Antimicrobial activity (hypothetical)
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₄H₂₇NO₄ 393.48 Acetyl, ethyl, and methoxyphenyl groups Crystallographically studied
Key Observations:
  • Salt Form : Hydrochloride salts improve solubility in polar solvents, a feature shared with Ethyl piperidine-4-carboxylate HCl (CAS 7462-86-4) .
  • Biological Activity: Anthraquinone-sulfonyl derivatives (e.g., Compound 26 in ) exhibit antimicrobial properties, suggesting that the target compound’s aminoacetyl group could similarly modulate activity .

Pharmacological Potential

Piperidine derivatives with amide or ester functionalities are explored for antimicrobial, anti-inflammatory, and antiviral activities .

  • Drug Intermediate: The aminoacetyl group could serve as a handle for further functionalization, akin to sulfonyl-linked anthraquinones .
  • Bioavailability Enhancer : Hydrochloride salts improve solubility, critical for oral administration .

Limitations and Challenges

  • Data Gaps : Melting point, solubility, and spectral data (e.g., HRMS, NMR) are unavailable in the provided evidence, complicating direct comparisons.
  • Commercial Discontinuation: Limited availability hinders experimental validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride
Reactant of Route 2
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Ethyl 1-(2-aminoacetyl)piperidine-3-carboxylate hydrochloride

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